4-(Dimethylamino)-2-nitrobenzaldehyde
Overview
Description
4-(Dimethylamino)-2-nitrobenzaldehyde is an organic compound with the molecular formula C9H10N2O3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a dimethylamino group at the 4-position and a nitro group at the 2-position. This compound is known for its applications in various chemical reactions and its utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-nitrobenzaldehyde typically involves the nitration of 4-(Dimethylamino)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in alkaline medium, chromium trioxide in acetic acid.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base or catalyst.
Major Products Formed
Reduction: 4-(Dimethylamino)-2-aminobenzaldehyde.
Oxidation: 4-(Dimethylamino)-2-nitrobenzoic acid.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dimethylamino)-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It serves as a reagent in biochemical assays, particularly in the detection of amines and amino acids.
Medicine: The compound is investigated for its potential use in drug development, especially in the synthesis of intermediates for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2-nitrobenzaldehyde depends on the specific reaction or application. In biochemical assays, it reacts with amines to form Schiff bases, which can be detected spectrophotometrically. The molecular targets and pathways involved vary based on the specific use case, such as enzyme inhibition or interaction with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrobenzaldehyde: Lacks the dimethylamino group, affecting its solubility and reactivity.
4-(Dimethylamino)-2-nitrobenzoic acid: An oxidized form of 4-(Dimethylamino)-2-nitrobenzaldehyde, used in different applications.
Uniqueness
This compound is unique due to the presence of both the dimethylamino and nitro groups, which confer distinct chemical properties. The combination of these functional groups allows for versatile reactivity, making it valuable in synthetic chemistry and various research applications.
Properties
IUPAC Name |
4-(dimethylamino)-2-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-10(2)8-4-3-7(6-12)9(5-8)11(13)14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLFXZQEAWYQLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303079 | |
Record name | 4-Dimethylamino-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56670-20-3 | |
Record name | 56670-20-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Dimethylamino-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Dimethylamino-2-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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